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Compound of Interest

Compound Name: Pomalidomide-5'-PEG8-C2-COOH

Cat. No.: B12397767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-5'-PEG8-C2-COOH, a

bifunctional molecule integral to the development of Proteolysis Targeting Chimeras

(PROTACs). This document outlines its chemical structure, properties, and its role in the rapidly

evolving field of targeted protein degradation.

Core Concepts: Structure and Chemical Properties
Pomalidomide-5'-PEG8-C2-COOH is a crucial building block in the synthesis of PROTACs. It

consists of three key components: the pomalidomide moiety, which serves as an E3 ubiquitin

ligase ligand, a polyethylene glycol (PEG) linker, and a terminal carboxylic acid group for

conjugation to a target protein ligand. Pomalidomide itself is a derivative of thalidomide and

functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.

The structure of Pomalidomide-5'-PEG8-C2-COOH is designed to facilitate the assembly of

PROTACs. The PEG8 linker provides the necessary spacing and flexibility for the PROTAC

molecule to simultaneously engage both the target protein and the E3 ligase, forming a

productive ternary complex. The terminal carboxylic acid allows for straightforward amide bond

formation with an appropriate functional group on the target protein's ligand.
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Property Value Source

Molecular Formula C32H47N3O12 -

Molecular Weight 697.73 g/mol [1]

CAS Number 2138440-78-3 [2]

SMILES

O=C(O)CCOCCOCCOCCOC

COCCOCCOCCOCCNC1=CC

=CC(C(N2C(CC3)C(NC3=O)=

O)=O)=C1C2=O

[1]

Appearance Solid [3]

Solubility

Soluble in DMSO. In a mixed

solvent system of 10% DMSO,

40% PEG300, 5% Tween-80,

and 45% Saline, solubility is ≥

2.5 mg/mL. In 10% DMSO and

90% (20% SBE-β-CD in

Saline), solubility is ≥ 2.5

mg/mL.

[1]

Storage

Store at -80°C for up to 6

months or at -20°C for up to 1

month.

[1]

Role in PROTAC-Mediated Protein Degradation
Pomalidomide-5'-PEG8-C2-COOH is not a therapeutic agent on its own but rather a critical

component in the construction of PROTACs. PROTACs are heterobifunctional molecules that

leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to

selectively eliminate target proteins.

The mechanism of action for a pomalidomide-based PROTAC is as follows:

Ternary Complex Formation: The PROTAC molecule, containing the pomalidomide-derived

E3 ligase ligand, simultaneously binds to the target protein of interest (POI) and the CRBN

E3 ligase, forming a ternary complex.
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Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer

ubiquitin molecules to the target protein.

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and

degraded by the 26S proteasome.

Recycling: The PROTAC molecule is released and can participate in further rounds of

degradation.
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PROTAC Mechanism of Action

Experimental Protocols
General Synthesis of Pomalidomide-PEG-COOH Linkers
The synthesis of Pomalidomide-5'-PEG8-C2-COOH involves the coupling of pomalidomide

with a suitable PEG linker possessing a terminal carboxylic acid group. While a specific
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protocol for this exact molecule is proprietary, a general method for the synthesis of

pomalidomide-PEG conjugates is outlined below. This procedure is based on established

methods for synthesizing similar compounds.

Materials:

Pomalidomide

tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-

aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (or a similar Boc-

protected amino-PEG8-acid)

N,N'-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Reagents and solvents for purification (e.g., silica gel, ethyl acetate, hexanes, methanol)

Procedure:

Coupling Reaction:

Dissolve pomalidomide (1 equivalent) and the Boc-protected amino-PEG8-acid (1.1

equivalents) in DMF.

Add DIPEA (3 equivalents) to the mixture.

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the reaction

is complete, as monitored by TLC or LC-MS.

Work-up and Purification:

Once the reaction is complete, dilute the mixture with water and extract the product with

an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-

protected Pomalidomide-PEG8-C2-COOH.

Boc Deprotection:

Dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1

v/v).

Stir the reaction at room temperature for 1-2 hours.

Remove the solvent and excess TFA under reduced pressure to yield the final product,

Pomalidomide-5'-PEG8-C2-COOH, as a TFA salt. Further purification by HPLC may be

necessary to achieve high purity.

PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of Pomalidomide-5'-PEG8-C2-COOH allows for its conjugation to

a ligand for a target protein that contains a primary or secondary amine.

Materials:

Pomalidomide-5'-PEG8-C2-COOH

Target protein ligand with an amine handle

Coupling agents (e.g., HATU, HOBt)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)

Procedure:

Activation of Carboxylic Acid:

Dissolve Pomalidomide-5'-PEG8-C2-COOH (1 equivalent) in anhydrous DMF.
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Add the coupling agents HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by

DIPEA (3 equivalents).

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Coupling to Target Ligand:

Add the target protein ligand (1 equivalent) to the activated linker solution.

Continue stirring at room temperature until the reaction is complete, as monitored by LC-

MS.

Purification:

Purify the final PROTAC molecule using preparative HPLC to obtain the desired product

with high purity.

Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves design, synthesis,

and biological evaluation.
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PROTAC Development Workflow

1. Design
- Select Target Protein

- Select E3 Ligase Ligand
- Choose Linker

2. Synthesis
- Synthesize Target Ligand

- Synthesize E3 Ligase Ligand-Linker
- Couple Fragments

3. Purification & Characterization
- HPLC

- LC-MS, NMR

4. In Vitro Evaluation
- Binding Assays (SPR, ITC)
- Ternary Complex Formation

- Cell Permeability Assays

5. Cell-Based Assays
- Target Degradation (Western Blot, MS)

- Downstream Signaling Analysis
- Cytotoxicity Assays

6. In Vivo Studies
- Pharmacokinetics (PK)

- Pharmacodynamics (PD)
- Efficacy in Disease Models

Lead Optimization
(Iterative Process)

Iterate
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General Workflow for PROTAC Development
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This comprehensive workflow guides researchers from the initial design concept through to

preclinical evaluation of novel PROTAC molecules. The iterative nature of lead optimization is

crucial for developing potent and selective protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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